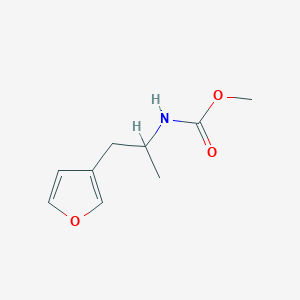
Carbamat de méthyl (1-(furan-3-yl)propan-2-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-(furan-3-yl)propan-2-yl)carbamate, also known as Furadan, is a carbamate insecticide that is widely used in the agricultural industry to control pests. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness in killing insects.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how Methyl (1-(furan-3-yl)propan-2-yl)carbamate interacts with its targets and performs its function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1-(furan-3-yl)propan-2-yl)carbamate has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. Methyl (1-(furan-3-yl)propan-2-yl)carbamate is highly toxic and must be handled with care. It is also not specific to acetylcholinesterase and can inhibit other enzymes, leading to potential off-target effects.
Orientations Futures
There are a number of potential future directions for research on Methyl (1-(furan-3-yl)propan-2-yl)carbamate. One area of interest is the development of new insecticides based on the structure of Methyl (1-(furan-3-yl)propan-2-yl)carbamate. Researchers are also investigating the potential use of Methyl (1-(furan-3-yl)propan-2-yl)carbamate as a tool for studying the role of acetylcholinesterase in the nervous system. Finally, there is ongoing research into the potential environmental impacts of Methyl (1-(furan-3-yl)propan-2-yl)carbamate and other carbamate insecticides, with the goal of developing safer and more environmentally friendly alternatives.
Méthodes De Synthèse
The synthesis of Methyl (1-(furan-3-yl)propan-2-yl)carbamate involves the reaction of furfurylamine with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields Methyl (1-(furan-3-yl)propan-2-yl)carbamate as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane, y compris le « Carbamat de méthyl (1-(furan-3-yl)propan-2-yl) », se sont avérés posséder une activité antibactérienne significative . Ils ont été utilisés dans la création de nombreux agents antibactériens innovants pour lutter contre la résistance microbienne .
Médicaments antimicrobiens
Les composés contenant du furane présentent un large éventail de caractéristiques biologiques et pharmacologiques avantageuses. Ils ont été utilisés comme médicaments dans un certain nombre de domaines distincts de la maladie .
Avantages thérapeutiques
Le furane présente une variété d'avantages thérapeutiques, tels que anti-ulcéreux, diurétique, relaxant musculaire, anti-protozoaire, antibactérien ou antifongique ou antiviral, anti-inflammatoire, analgésique, antidépresseur, anxiolytique, antiparkinsonien, antiglaucome, antihypertenseur, anti-âge et anticancéreux .
Production de pyranone
(S)-1-(furan-2-yl)propan-1-ol ((S)-2), qui peut être produit à partir du « Carbamat de méthyl (1-(furan-3-yl)propan-2-yl) », peut être utilisé dans la synthèse de la pyranone . La pyranone peut être utilisée dans la synthèse d'analogues de sucres, d'antibiotiques, de tirantamycines et de médicaments anticancéreux .
Chimie verte
Le composé peut être synthétisé à l'aide de méthodes de chimie verte. Par exemple, la bioréduction asymétrique de la 1-(furan-2-yl)propan-1-one utilisant le biocatalyseur Lactobacillus paracasei BD101 obtenu de la boza, une boisson fermentée à base de céréales .
Activité enzymatique
Certains dérivés du furane se sont avérés influencer l'activité enzymatique. Par exemple, de faibles doses du composé 8 ont montré une inhibition dose-dépendante de la monophénolase, tandis que des doses élevées de ce composé ont considérablement augmenté l'activité enzymatique .
Propriétés
IUPAC Name |
methyl N-[1-(furan-3-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(10-9(11)12-2)5-8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKCXVLCMSKAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{4-[(2-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
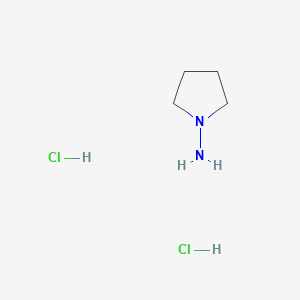
![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)

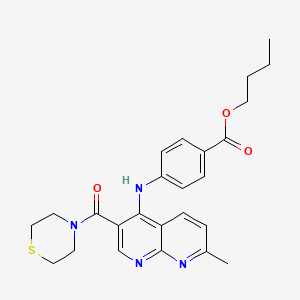

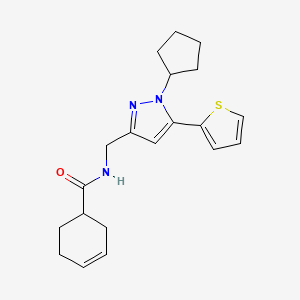
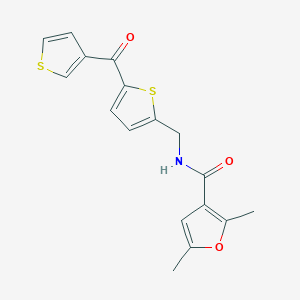
![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)
![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)
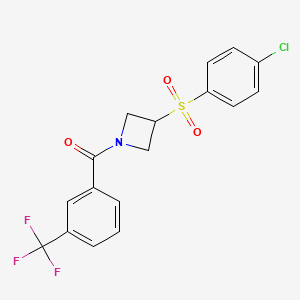
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)